Trimidox

Übersicht

Beschreibung

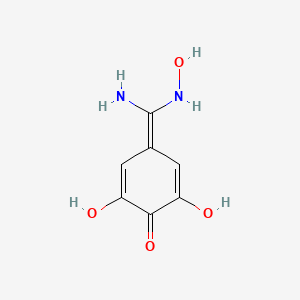

Trimidox, chemisch bekannt als 3,4,5-Trihydroxybenzohydroxamidoxim, ist ein spezifischer und patentierter Inhibitor der Ribonukleotidreduktase. Dieses Enzym ist entscheidend für die Umwandlung von Ribonukleotiden in Desoxyribonukleotide, die die Bausteine der DNA sind. This compound hat ein signifikantes Potenzial gezeigt, das Wachstum verschiedener Krebszellen durch die gezielte Beeinflussung dieses Enzyms zu hemmen .

Wissenschaftliche Forschungsanwendungen

Trimidox hat ein breites Anwendungsspektrum in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als Reagenz in der organischen Synthese und als Modellverbindung für die Untersuchung von Hydroxylierungsreaktionen verwendet.

Biologie: Untersucht wird seine Rolle bei der Hemmung der Ribonukleotidreduktase, die für die DNA-Synthese entscheidend ist.

Industrie: Wird bei der Entwicklung neuer Pharmazeutika und als Referenzverbindung in Qualitätskontrollprozessen eingesetzt.

Wirkmechanismus

This compound übt seine Wirkung durch die Hemmung des Enzyms Ribonukleotidreduktase aus. Dieses Enzym ist für die Umwandlung von Ribonukleotiden in Desoxyribonukleotide verantwortlich, die für die DNA-Synthese unerlässlich sind. Durch die Hemmung dieses Enzyms reduziert this compound die Verfügbarkeit von Desoxyribonukleotiden, wodurch die DNA-Synthese und Zellproliferation behindert werden. Dieser Mechanismus ist besonders effektiv in Krebszellen, die einen hohen Bedarf an DNA-Synthese haben .

Wirkmechanismus

Target of Action

Trimidox, a synthetic analog of didox , primarily targets the enzyme Ribonucleotide Reductase (RNR) . RNR plays a crucial role in DNA synthesis and repair by catalyzing the formation of deoxyribonucleotides from ribonucleotides . This makes it an attractive target for cancer chemotherapy .

Mode of Action

This compound acts as a potent inhibitor of RNR . It reduces the activity of RNR in cell extracts by 50% at a concentration of 5 μM . This inhibition of RNR leads to a decrease in the pools of deoxycytidine triphosphate (dCTP), a key component in DNA synthesis .

Biochemical Pathways

The inhibition of RNR by this compound disrupts the de novo synthesis of deoxynucleoside triphosphates, which are essential for DNA synthesis and repair . This disruption leads to a decrease in dCTP pools, which can enhance the antitumor effect of other drugs like 1-beta-D-arabinofuranosyl cytosine (Ara-C) .

Pharmacokinetics

The effectiveness of this compound in inhibiting rnr and its subsequent effects on cell proliferation suggest that it may have suitable adme (absorption, distribution, metabolism, and excretion) properties for therapeutic use .

Result of Action

The primary result of this compound’s action is the inhibition of cell proliferation . By reducing the activity of RNR and decreasing dCTP pools, this compound can inhibit the growth of cells, such as those in human promyelocytic leukemia HL-60 . This makes this compound a promising candidate for cancer chemotherapy .

Biochemische Analyse

Biochemical Properties

Trimidox plays a significant role in biochemical reactions by reducing the activity of ribonucleotide reductase (EC 1.17.4.1) in extracts of L1210 cells . It interacts with this enzyme, which is crucial for DNA synthesis and cell proliferation .

Cellular Effects

This compound exhibits cytotoxic effects on L1210 cells, inhibiting cell proliferation . It influences cell function by reducing the activity of ribonucleotide reductase, an enzyme essential for DNA synthesis and cell proliferation .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with ribonucleotide reductase, leading to a decrease in the enzyme’s activity . This interaction inhibits the enzyme, thereby affecting DNA synthesis and cell proliferation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. For instance, incubating L1210 cells with this compound for 24 hours at a concentration that inhibits cell proliferation by 50% results in a decrease in enzyme activity to 22% of the control value .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. A dose-dependent increase in life span was observed in mice bearing intraperitoneally transplanted L1210 tumors .

Metabolic Pathways

This compound is involved in the metabolic pathway of ribonucleotide reductase, an enzyme crucial for DNA synthesis and cell proliferation .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Trimidox kann durch einen mehrstufigen Prozess synthetisiert werden, der die Hydroxylierung von Benzohydroxamidoxim beinhaltet. Die wichtigsten Schritte umfassen:

Hydroxylierung: Benzohydroxamidoxim wird mit geeigneten Reagenzien einer Hydroxylierung unterzogen, um Hydroxylgruppen an den Positionen 3, 4 und 5 des Benzolrings einzuführen.

Reinigung: Das Rohprodukt wird durch Techniken wie Umkristallisation oder Chromatographie gereinigt, um reines this compound zu erhalten.

Industrielle Produktionsverfahren

Die industrielle Produktion von this compound beinhaltet die Skalierung des Synthesewegs mit optimierten Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dies beinhaltet:

Batch-Verarbeitung: Großraumreaktoren werden verwendet, um die Hydroxylierungsreaktion unter kontrollierten Temperatur- und Druckbedingungen durchzuführen.

Kontinuierliche Verarbeitung: Kontinuierliche Strömungsreaktoren können eingesetzt werden, um die Effizienz und Konsistenz der Produktion zu verbessern.

Chemische Reaktionsanalyse

Arten von Reaktionen

This compound unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: this compound kann oxidiert werden, um Chinone zu bilden, die wichtige Zwischenprodukte in verschiedenen biochemischen Stoffwechselwegen sind.

Reduktion: Es kann reduziert werden, um Hydrochinone zu bilden, die eine bedeutende biologische Aktivität aufweisen.

Substitution: this compound kann Substitutionsreaktionen eingehen, bei denen eine oder mehrere seiner Hydroxylgruppen durch andere funktionelle Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden verwendet.

Substitution: Verschiedene Nukleophile können für Substitutionsreaktionen unter sauren oder basischen Bedingungen verwendet werden.

Hauptprodukte

Oxidation: Chinone

Reduktion: Hydrochinone

Substitution: Derivate mit substituierten funktionellen Gruppen

Analyse Chemischer Reaktionen

Types of Reactions

Trimidox undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form quinones, which are important intermediates in various biochemical pathways.

Reduction: It can be reduced to form hydroquinones, which have significant biological activity.

Substitution: this compound can undergo substitution reactions where one or more of its hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Various nucleophiles can be used for substitution reactions under acidic or basic conditions.

Major Products

Oxidation: Quinones

Reduction: Hydroquinones

Substitution: Derivatives with substituted functional groups

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Didox: Ein weiterer Ribonukleotidreduktase-Inhibitor mit einem ähnlichen Wirkmechanismus.

Hydroxyharnstoff: Ein klinisch verwendeter Ribonukleotidreduktase-Inhibitor mit einer anderen chemischen Struktur, aber ähnlichen biologischen Wirkungen.

Tiazofurin: Ein Nukleosidanalog, das ebenfalls die Ribonukleotidreduktase angreift.

Einzigartigkeit von Trimidox

This compound ist einzigartig aufgrund seiner spezifischen Hemmung der Ribonukleotidreduktase und seiner Fähigkeit, die Wirkung anderer Antikrebsmittel wie Tiazofurin synergistisch zu verstärken. Es hat eine höhere Wirksamkeit und eine geringere Toxizität gezeigt als andere Inhibitoren wie Hydroxyharnstoff .

Eigenschaften

IUPAC Name |

N',3,4,5-tetrahydroxybenzenecarboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O4/c8-7(9-13)3-1-4(10)6(12)5(11)2-3/h1-2,10-13H,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSLJYSGFUMYUDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1O)O)O)C(=NO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C=C(C(=C1O)O)O)/C(=N/O)/N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40914733 | |

| Record name | 4-[Amino(hydroxyamino)methylidene]-2,6-dihydroxycyclohexa-2,5-dien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40914733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95933-74-7 | |

| Record name | Trimidox | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=95933-74-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trimidox | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095933747 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-[Amino(hydroxyamino)methylidene]-2,6-dihydroxycyclohexa-2,5-dien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40914733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4,5-TRIHYDROXYBENZAMIDOXIME | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WRR9SR69TE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.